molecular formula C15H14BrNO B14003962 4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 92425-37-1

4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol

Cat. No.: B14003962
CAS No.: 92425-37-1
M. Wt: 304.18 g/mol
InChI Key: OISFOSGBMZIRQI-UHFFFAOYSA-N
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Description

Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- is an organic compound with a complex structure that includes a phenol group, a bromine atom, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with (1-phenylethyl)amine. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The imine group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]-: Known for its unique combination of functional groups.

    Phenol,4-chloro-2-[[(1-phenylethyl)imino]methyl]-: Similar structure but with a chlorine atom instead of bromine.

    Phenol,4-fluoro-2-[[(1-phenylethyl)imino]methyl]-: Contains a fluorine atom, leading to different reactivity.

Uniqueness

Phenol,4-bromo-2-[[(1-phenylethyl)imino]methyl]- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs with different halogens .

Properties

CAS No.

92425-37-1

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

4-bromo-2-(1-phenylethyliminomethyl)phenol

InChI

InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3

InChI Key

OISFOSGBMZIRQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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